Win 55212-2

Catalog No.
S628181
CAS No.
131543-22-1
M.F
C27H26N2O3
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Win 55212-2

CAS Number

131543-22-1

Product Name

Win 55212-2

IUPAC Name

[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1

InChI Key

HQVHOQAKMCMIIM-HXUWFJFHSA-N

SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Synonyms

(2,3-dihydro-5-methyl-3-((4-morpholinyl)methyl)pyrrolo-(1,2,3-de)-1,4-benzoxazin-6-yl)(1-naphthalenyl)methanone monomethanesulfonate, 2,3-dihydro-5-methyl-3((4-morpholinyl)methyl) pyrrolo(1,2,3,-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl methanone, 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-2-methyl-4-(4-morpholinylmethyl)-1-(1-naphthalenylcarbonyl)-, (R)-, WIN 55,212, WIN 55.212-2, WIN 55212, Win 55212-2, WIN 55212-3, WIN-55212, Win-55212-2, WIN55212-2

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Isomeric SMILES

CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

The exact mass of the compound Win 55212-2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

WIN 55,212-2 (CAS 131543-22-1) is a prototypical aminoalkylindole synthetic cannabinoid and a highly potent, non-selective full agonist at both CB1 and CB2 receptors [1]. Unlike classical dibenzopyran-based cannabinoids (e.g., THC) or eicosanoid-derived endocannabinoids (e.g., anandamide), WIN 55,212-2 possesses a completely distinct chemical scaffold . This structural divergence translates into unique physicochemical properties, distinct receptor binding kinetics, and complete resistance to endogenous degradation pathways [1]. Consequently, it is widely procured as a gold-standard reference material for in vitro and in vivo cannabinoid pharmacology, high-throughput screening, and structural biology applications where classical cannabinoids are chemically, metabolically, or legally restricted [2].

Generic substitution with classical cannabinoids (like CP 55,940) or endocannabinoids (like anandamide) frequently fails in rigorous assay environments due to critical differences in stability, binding mechanics, and control validation [1]. Endocannabinoids undergo rapid enzymatic hydrolysis by FAAH or MAGL, requiring the co-administration of enzyme inhibitors that can confound assay results and alter cellular behavior . Meanwhile, classical synthetic cannabinoids share overlapping orthosteric binding footprints and often lack perfectly matched inactive stereoisomers [2]. Procuring WIN 55,212-2 resolves these issues by offering complete resistance to endocannabinoid-degrading enzymes, a distinct binding pocket interaction, and the availability of its exact inactive enantiomer (WIN 55,212-3) for precise baseline subtraction in complex biological matrices [1].

Assay Reproducibility via Stereoisomeric Negative Control

A primary procurement advantage of WIN 55,212-2 is the commercial availability of its inactive enantiomer, WIN 55,212-3, which serves as an ideal negative control[1]. Unlike CP 55,940 or THC, which lack widely available, perfectly matched inactive stereoisomers, the use of WIN 55,212-2 alongside WIN 55,212-3 allows researchers to cleanly subtract non-specific lipid membrane interactions from true receptor-mediated signaling[1].

Evidence DimensionReceptor Activation Baseline Control
Target Compound DataWIN 55,212-2 (Full agonist, paired with WIN 55,212-3 for exact structural background subtraction)
Comparator Or BaselineCP 55,940 / THC (Lack matched inactive enantiomeric controls)
Quantified DifferenceEnables precise isolation of receptor-specific effects from non-specific lipophilic background noise
ConditionsIn vitro biochemical and cellular assays requiring rigorous baseline validation

Procuring a compound with an exact inactive enantiomer is critical for validating high-throughput screening assays and eliminating false positives caused by lipophilic membrane disruption.

Enzymatic Stability Without Inhibitor Co-Administration

Endogenous cannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are rapidly degraded in cellular assays by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. Sustaining their activity requires the addition of enzyme inhibitors, which can introduce off-target artifacts. As an aminoalkylindole, WIN 55,212-2 is completely resistant to these hydrolytic enzymes, maintaining stable, full agonism (Ki ~1.9-9.4 nM at CB1) over prolonged incubation periods without the need for chemical stabilization [1].

Evidence DimensionAssay Half-Life / Stability
Target Compound DataWIN 55,212-2 (Stable without enzyme inhibitors)
Comparator Or BaselineAnandamide / 2-AG (Rapidly degraded by FAAH/MAGL)
Quantified DifferenceEliminates the requirement for confounding enzyme inhibitors in cellular media
ConditionsLong-term cell culture and in vivo functional assays

Eliminating the need for FAAH/MAGL inhibitors simplifies assay formulation and prevents inhibitor-driven off-target effects in complex biological models.

Distinct Orthosteric Binding Pocket Interactions

WIN 55,212-2 interacts with the CB1 receptor differently than classical cannabinoids. Mutagenesis studies demonstrate that an alanine mutation at the S383 (S3.39) position of the CB1 receptor decreases the binding affinity of classical cannabinoids (like HU-210) by orders of magnitude [1]. In contrast, this same mutation has minimal effect on the binding affinity of WIN 55,212-2, proving that its aminoalkylindole scaffold utilizes a distinct interaction footprint within the receptor pocket [1].

Evidence DimensionBinding Affinity (Ki) Shift upon CB1 S383A Mutation
Target Compound DataWIN 55,212-2 (Minimal affinity shift)
Comparator Or BaselineHU-210 (Affinity decreased by orders of magnitude)
Quantified DifferenceDemonstrates structural independence from the classical cannabinoid binding motif
ConditionsRadioligand binding assays on wild-type vs. S383A mutant CB1 receptors

This unique binding footprint makes WIN 55,212-2 an indispensable pharmacological tool for mapping novel allosteric modulators or differentiating binding sites.

Unique High-Concentration GIRK1/2 Channel Blockade

Beyond its nanomolar affinity for cannabinoid receptors, WIN 55,212-2 exhibits unique off-target electrophysiological properties at higher concentrations. At ~100 µM, WIN 55,212-2 directly blocks G protein-coupled inward rectifier potassium (GIRK1/2) channels, significantly reducing inward K+ currents [1]. When compared head-to-head, other typical cannabinoids including CP 55,940, THC, CBD, and rimonabant fail to block GIRK1/2 channels at identical concentrations [1].

Evidence DimensionGIRK1/2 Channel Inward K+ Current Reduction at 100 µM
Target Compound DataWIN 55,212-2 (Significant inward K+ current blockade)
Comparator Or BaselineCP 55,940, THC, CBD (No significant blockade)
Quantified DifferenceExclusive dual-modulator activity at high concentrations
ConditionsTwo-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing GIRK1/2

This distinct electrophysiological profile is critical for researchers procuring compounds for complex ion channel modulation and neurophysiological profiling.

Rigorous High-Throughput Screening (HTS) of Cannabinoid Receptors

Because it can be paired with its perfectly matched inactive enantiomer (WIN 55,212-3), WIN 55,212-2 is the preferred positive control for HTS campaigns [1]. This pairing allows assay developers to unequivocally subtract background noise caused by non-specific lipid membrane interactions, a level of validation not possible with CP 55,940 or THC [1].

Long-Term Cellular Assays and Co-Culture Models

In extended cellular assays where endogenous cannabinoids like anandamide would rapidly degrade, WIN 55,212-2 provides stable, persistent receptor activation . Its resistance to FAAH and MAGL eliminates the need to procure and co-administer enzyme inhibitors, simplifying the experimental matrix and preventing inhibitor-induced artifacts.

Mapping Novel Allosteric and Orthosteric Binding Sites

Due to its unique aminoalkylindole binding footprint—which remains unaffected by CB1 S383A mutations that abolish classical cannabinoid binding—WIN 55,212-2 is an essential displacement standard [2]. It is used to screen novel ligands and allosteric modulators that target distinct regions of the cannabinoid receptor pocket [2].

Dual Cannabinoid/GIRK Channel Electrophysiology

For neurophysiological studies requiring the modulation of both cannabinoid receptors and ion channels, WIN 55,212-2 serves as a unique dual-modulator [3]. Its ability to block GIRK1/2 channels at high concentrations provides a pharmacological tool that cannot be substituted by classical cannabinoids or CBD [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

426.19434270 g/mol

Monoisotopic Mass

426.19434270 g/mol

Heavy Atom Count

32

UNII

5H31GI9502

MeSH Pharmacological Classification

Calcium Channel Blockers

Other CAS

131543-22-1

Wikipedia

WIN_55,212-2

Dates

Last modified: 02-18-2024
Perdikaris P, Tsarouchi M, Fanarioti E, Natsaridis E, Mitsacos A, Giompres P: Long lasting effects of chronic WIN55,212-2 treatment on mesostriatal dopaminergic and cannabinoid systems in the rat brain. Neuropharmacology. 2018 Feb;129:1-15. doi: 10.1016/j.neuropharm.2017.11.005. Epub 2017 Nov 4. [PMID:29113897]
Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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